N-(4-Methylphenyl)-3,5-dimethylaniline
Description
Properties
CAS No. |
34160-16-2 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3,5-dimethyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-4-6-14(7-5-11)16-15-9-12(2)8-13(3)10-15/h4-10,16H,1-3H3 |
InChI Key |
ZSPLMPHPCGAXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds for Comparison :
- N-(4-Methylphenyl)-2,4-dimethylaniline : Structural isomer with 2,4-dimethyl substitution on the aniline ring.
- N,N-Bis(4-sulfobutyl)-3,5-dimethylaniline (MADB) : Sulfonated derivative with bulky N-substituents.
- N-(3,5-Dibromophenyl)-3,5-dimethylaniline derivatives : Halogenated analogs.
Electronic Effects :
Physicochemical Properties
Optical and Electronic Behavior :
Thermal Stability :
Toxicity :
- 3,5-DMA and its derivatives are structurally similar to carcinogenic aromatic amines (e.g., 2,6-dimethylaniline), raising concerns about mutagenicity. However, N-substitution (e.g., 4-methylphenyl) may reduce bioavailability and toxicity .
Q & A
Q. What are the optimal synthetic routes for N-(4-Methylphenyl)-3,5-dimethylaniline, and how can purity be ensured?
The compound is synthesized via Buchwald-Hartwig coupling , utilizing palladium catalysts to form C–N bonds between aryl halides and amines. A reported procedure yields 52% after purification by silica gel chromatography (eluent: petroleum ether/ethyl acetate, 100:1) . Key steps include:
- Precursor preparation: 3,5-dimethylaniline derivatives are synthesized via nitration and reduction (e.g., using trichloroacetic acid and phosphoryl chloride) .
- Quality control: Purity is confirmed by ¹H/¹³C NMR (e.g., δ 2.22 ppm for methyl groups) and HRMS (observed m/z 332.2004 vs. calculated 332.2009) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : Identifies substituent patterns (e.g., aromatic protons at δ 6.62–7.06 ppm) and methyl group environments .
- IR spectroscopy : Confirms amine and aryl stretching vibrations (e.g., N–H stretches at ~3400 cm⁻¹) .
- Elemental analysis : Validates C, H, and N content to rule out byproducts .
Advanced Research Questions
Q. How can computational methods reconcile discrepancies between theoretical predictions and experimental data for this compound?
Quantum chemical calculations (e.g., DFT) model charge distribution, dipole moments, and optical properties. For example:
- Electron transfer regions : Predicted via HOMO-LUMO gaps to explain redox behavior .
- Thermodynamic stability : Compare computed Gibbs free energy with experimental thermal analysis (e.g., DSC/TGA) to assess decomposition pathways .
- Contradictions : Adjust basis sets (e.g., B3LYP/6-311+G**) to improve agreement with NMR chemical shifts .
Q. What structural modifications enhance the bioactivity of this compound derivatives?
- Antioxidant activity : Introducing electron-donating groups (e.g., –OCH₃) improves radical scavenging, as shown in FRAP assays (e.g., IC₅₀ = 12 µM vs. BHT = 18 µM) .
- Antibacterial efficacy : Substituents like thiadiazole rings increase activity against E. coli and B. subtilis (zone of inhibition = 18–22 mm) .
- DNA interactions : Meta-substituted methyl groups destabilize duplexes (ΔTm = –20°C), impacting genotoxicity studies .
Methodological Guidance
Q. How to design experiments evaluating the compound’s enzyme inhibition potential?
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor hydrolysis rates in presence/absence of the compound .
- Docking studies : Employ AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450) .
- Control experiments : Compare with known inhibitors (e.g., ambroxol for lysosomal enzymes) to validate specificity .
Q. What strategies mitigate challenges in scaling up synthesis?
- Catalyst optimization : Replace Pd(OAc)₂ with air-stable Pd nanoparticles to reduce costs and improve yields .
- Solvent selection : Switch from DMF to cyclopentyl methyl ether (CPME) for greener processing .
- Byproduct management : Use inline IR spectroscopy to monitor reaction progress and minimize side products .
Data Contradiction Analysis
Q. How to address inconsistent results in antioxidant vs. pro-oxidant behavior?
- Dose-dependent effects : At low concentrations (≤10 µM), the compound acts as an antioxidant (FRAP-positive), but higher doses (>50 µM) may generate ROS via autoxidation .
- Redox profiling : Combine cyclic voltammetry (E₁/₂ = +0.5 V vs. Ag/AgCl) with cellular assays (e.g., DCFH-DA for ROS detection) .
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